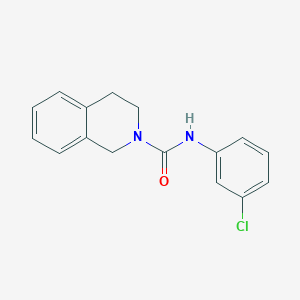

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Vue d'ensemble

Description

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PD 98059, is a highly specific inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been used extensively in scientific research to investigate the role of MAPK in various biological processes.

Mécanisme D'action

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 specifically inhibits the MAPK pathway by preventing the activation of MAPK kinase (MEK), which is the upstream kinase responsible for activating MAPK. This inhibition prevents downstream signaling events that are critical for cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to promote neuronal survival and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its specificity for the MAPK pathway, which allows for the investigation of specific signaling events that are critical for various biological processes. However, one limitation of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.

Orientations Futures

There are a number of future directions for research involving N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059. One area of interest is the investigation of the role of MAPK in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic potential in a variety of disease states.

Méthodes De Synthèse

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 can be synthesized using a multistep process that involves the condensation of 3-chloroaniline with ethyl acrylate to form 3-chloro-N-ethylcinnamamide. This intermediate is then treated with sodium borohydride to form the corresponding amine, which is subsequently reacted with 2,3-dihydroxybenzaldehyde to form the final product.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been used extensively in scientific research to investigate the role of MAPK in various biological processes. This compound has been shown to inhibit the activation of MAPK by upstream kinases, thereby preventing downstream signaling events that are critical for cell proliferation, differentiation, and survival.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPNTZICCWADOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324427 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

362473-70-9 | |

| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

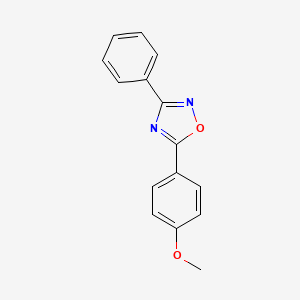

![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)

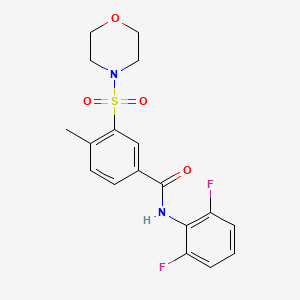

![ethyl 4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5311779.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)

![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)

![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)

![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)

![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311875.png)

![1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5311878.png)